tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through reactions involving boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the allyl group.
Reduction: Reduction reactions can target the piperidine ring or the dioxaborolane moiety.
Substitution: The compound can participate in substitution reactions, especially at the allyl group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate is used as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology and Medicine
The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its structural features may impart biological activity, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, while the piperidine ring can engage in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of the tert-butyl group, piperidine ring, and dioxaborolane moiety provides a versatile platform for chemical transformations and potential biological activity.
Properties
Molecular Formula |
C19H34BNO4 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H34BNO4/c1-17(2,3)23-16(22)21-13-10-15(11-14-21)9-8-12-20-24-18(4,5)19(6,7)25-20/h8,12,15H,9-11,13-14H2,1-7H3/b12-8+ |
InChI Key |
YAYLFWGORHVWLA-XYOKQWHBSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC2CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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